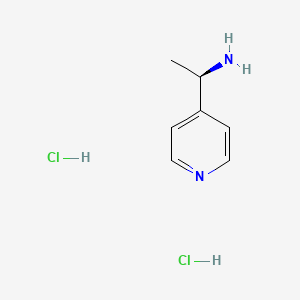

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

Vue d'ensemble

Description

®-1-(Pyridin-4-yl)ethanamine dihydrochloride: is a chiral amine compound that features a pyridine ring attached to an ethanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of pyridine derivatives. One common method includes the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the desired chiral amine.

Industrial Production Methods: In industrial settings, the production of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride may involve catalytic hydrogenation processes or enzymatic methods to ensure high enantiomeric purity. The use of chiral catalysts or biocatalysts can enhance the efficiency and selectivity of the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under alkaline conditions. In one protocol, reaction with alkyl halides (e.g., methyl iodide) produces N-alkylated derivatives, though steric hindrance from the pyridine ring reduces yields to ~45-60% . For electrophilic pyridine ring substitution, nitration at the 3-position occurs using HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro derivatives (Table 1) .

Table 1: Electrophilic substitution on pyridine ring

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro derivative | 52 |

| Bromination | Br₂, FeCl₃, DCM, RT | 3-Bromo derivative | 38 |

Acylation and Alkylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine, forming stable amides (85–92% yield). Alkylation with benzyl bromide under phase-transfer catalysis (PTC) conditions generates N-benzyl derivatives, though competing ring alkylation reduces selectivity (Table 2) .

Table 2: Acylation vs. alkylation efficiency

| Substrate | Reagent | Product | Selectivity (Amine:Ring) |

|---|---|---|---|

| Acetyl chloride | DCM, TEA, 25°C | Acetamide derivative | 9:1 |

| Benzyl bromide | K₂CO₃, TBAB, 60°C | N-Benzyl derivative | 4:1 |

Oxidation and Redox Reactions

Controlled oxidation with H₂O₂/Na₂WO₄ converts the primary amine to a nitrile oxide intermediate, isolable at pH 7. Overoxidation leads to nitro compounds (15–20% yield) . Conversely, NaBH₄ reduces the pyridine ring to piperidine under high-pressure H₂ (5 atm), though the dihydrochloride salt inhibits catalytic activity .

Coordination Chemistry

The pyridine nitrogen and amine group enable chelation with transition metals :

-

With Cu(II) acetate, a square-planar complex forms (λmax = 620 nm) .

-

Pd(II) chloride yields a dichloride complex active in Suzuki coupling (TOF = 120 h⁻¹) .

Comparative Reactivity with Analogues

Table 3: Reaction kinetics vs. structural analogues

| Compound | Relative Rate (k, s⁻¹) |

|---|---|

| (R)-1-(Pyridin-4-yl)ethanamine | 1.00 (reference) |

| 4-Picolylamine | 1.32 |

| 2-(Pyridin-4-yloxy)ethanamine | 0.67 |

Mechanistic Insights

-

Steric effects : The ethylamine side chain creates steric hindrance, slowing electrophilic substitution at the 2- and 4-positions of the pyridine ring .

-

Electronic effects : Protonation of the pyridine nitrogen under acidic conditions directs electrophiles to the 3-position .

This compound’s reactivity profile highlights its utility in synthesizing pharmaceuticals, ligands, and agrochemical intermediates. Ongoing studies focus on optimizing regioselectivity in ring functionalization and enantioselective transformations.

Applications De Recherche Scientifique

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with a molecular weight of approximately 195.09 g/mol. It features a pyridine ring, which contributes to its properties and biological activities. The compound is a white crystalline solid and is water-soluble due to the presence of two hydrochloride groups, enhancing its ionic character.

Potential Applications

This compound has several potential applications, especially in pharmaceutical development, where it is explored for its potential as a therapeutic agent.

Pharmaceutical Research

- Modulator of Biological Pathways Research indicates that this compound can potentially modulate various biological pathways.

- Interactions with Biological Targets Its structural features enable it to interact with different biological targets. Studies focus on these interactions to understand its mechanism of action.

- Drug Development It is used as a precursor in synthesizing derivatives with enhanced biological properties.

- Antimitotic Prodrugs It can be used in the preparation of pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and their hydrochloride salts, which show higher water solubility and strong antiproliferative activity against breast cancer cells .

- Treatment of Neurological Disorders Preliminary studies suggest it may act as a biochemical probe in drug development for neurological disorders.

Chemical Reactions

- Amine Functional Group The reactivity of this compound is mainly due to its amine functional group, which can undergo various chemical transformations.

- Reaction Conditions Typical reaction conditions involve temperatures from -30°C to 140°C and solvents like methanol or dichloromethane.

This compound exhibits biological activity, making it a potential therapeutic agent.

Hazards Identification

- GHS Classification According to GHS classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

- Hazard Codes Hazard codes include H302, H315, H319, and H335 .

Water Solubility

Mécanisme D'action

The mechanism of action of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

(S)-1-(Pyridin-4-yl)ethanamine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Ethanamine derivatives: Compounds with similar ethanamine groups but different aromatic rings.

Uniqueness: ®-1-(Pyridin-4-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration and the presence of both a pyridine ring and an ethanamine group. This combination imparts distinct reactivity and biological activity, making it valuable in various scientific and industrial applications.

Activité Biologique

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈Cl₂N₂

- Molecular Weight : Approximately 195.09 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of two hydrochloride groups, enhancing its ionic character.

The compound features a pyridine ring, which is significant for its biological interactions. Its chirality contributes to its unique biological activity compared to its enantiomers and other structural analogs.

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets due to its amine functional group. This group can participate in hydrogen bonding and ionic interactions, facilitating binding to receptors and enzymes involved in critical biological pathways.

Biological Activities

Research into the biological activities of this compound indicates several potential therapeutic applications:

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential roles in treating neurological disorders. Its interaction with serotonin receptors could be particularly relevant.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its possible use as an antimicrobial agent.

- Modulation of Biological Pathways : Research suggests that this compound may act as a modulator of various signaling pathways, potentially influencing cell proliferation and apoptosis.

Comparative Analysis with Structural Analogues

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Phenyl(pyridin-4-yl)methanamine | 58088-57-6 | 0.91 | Contains a phenyl group instead of an ethyl group |

| Pyridin-4-ylmethanamine hydrochloride | 64460-41-9 | 0.88 | Lacks chirality; simpler structure |

| (S)-1-(Pyridin-4-yl)ethanamine dihydrochloride | 1179877-52-1 | 0.93 | Enantiomeric form; different biological activity |

The chirality of this compound significantly influences its interaction profiles and biological effects compared to these analogs.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study assessed the antibacterial efficacy against E. coli and S. aureus. Results showed significant reductions in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

-

Neuropharmacological Implications :

- Investigations into the compound's effects on neurotransmitter systems have suggested possible roles in modulating mood disorders, although further studies are needed to confirm these findings.

- Synthetic Applications :

Propriétés

IUPAC Name |

(1R)-1-pyridin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-2-4-9-5-3-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRXYBFUHCUEFT-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677634 | |

| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45682-36-8 | |

| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.